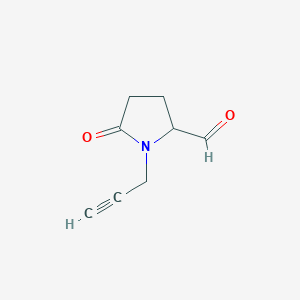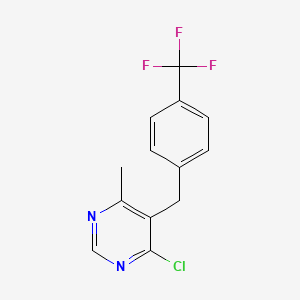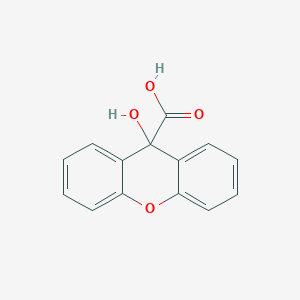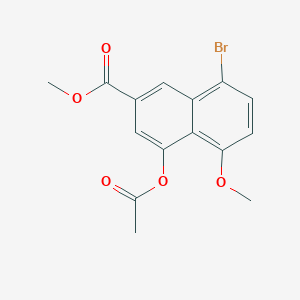
n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” is a synthetic organic molecule that features a pyrimidine core substituted with a thiophene ring and a phenyl ring linked to a pyrrolidine moiety via an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the thiophene ring through a cross-coupling reaction.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an etherification reaction using a suitable ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy linker and pyrrolidine moiety could play a role in binding affinity and specificity.
相似化合物的比较
Similar Compounds
- n-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- n-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may influence its pharmacokinetic and pharmacodynamic profile compared to similar compounds.
属性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22N4OS/c1-2-12-24(11-1)13-14-25-17-7-5-16(6-8-17)22-20-21-10-9-18(23-20)19-4-3-15-26-19/h3-10,15H,1-2,11-14H2,(H,21,22,23) |
InChI 键 |
YSPDJBUDMXBJSM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)


![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)




![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
